molecular formula C21H24FNO3 B6418220 2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide CAS No. 1091128-57-2

2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide

Cat. No.: B6418220
CAS No.: 1091128-57-2
M. Wt: 357.4 g/mol
InChI Key: VCAUAOUVSZATHY-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide features a fluorinated aromatic ring (4-fluorophenyl) linked via an acetamide group to a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl moiety. The 4-fluorophenyl group is commonly employed in medicinal chemistry to modulate lipophilicity and bioavailability, while the methoxy substituent may influence electronic properties and intermolecular interactions .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO3/c1-25-19-5-3-2-4-18(19)21(10-12-26-13-11-21)15-23-20(24)14-16-6-8-17(22)9-7-16/h2-9H,10-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAUAOUVSZATHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Oxan-4-ylmethylamine Intermediate

The synthesis begins with constructing the tetrahydropyran (oxan) ring system bearing a 2-methoxyphenyl substituent. As demonstrated in analogous syntheses, cyclization of 2-methoxyphenylacetic acid derivatives with diols under acidic conditions yields the oxan core. For example:
2-Methoxyphenylacetic acid+1,5-PentanediolH2SO4,110C4-(2-Methoxyphenyl)oxan-4-ylmethanol\text{2-Methoxyphenylacetic acid} + \text{1,5-Pentanediol} \xrightarrow{\text{H}_2\text{SO}_4, 110^\circ\text{C}} \text{4-(2-Methoxyphenyl)oxan-4-ylmethanol}
Subsequent conversion of the methanol group to an amine involves a two-step process:

  • Mitsunobu Reaction : Treatment with triphenylphosphine and diethyl azodicarboxylate (DEAD) to replace the hydroxyl with an azide group.

  • Staudinger Reduction : Reaction with triphenylphosphine followed by hydrolysis yields the primary amine.

Key Data:

StepReagentsTemperatureYield
CyclizationH₂SO₄110°C78%
MitsunobuPPh₃, DEAD0°C → RT85%
ReductionPPh₃, H₂O25°C91%

Synthesis of 2-(4-Fluorophenyl)acetic Acid

The fluorophenyl moiety is introduced via Friedel-Crafts acylation adapted from methods in CN106928044A:
Benzene+Chloroacetyl ChlorideAlCl3,10C4-Fluorophenylacetyl Chloride\text{Benzene} + \text{Chloroacetyl Chloride} \xrightarrow{\text{AlCl}_3, -10^\circ\text{C}} \text{4-Fluorophenylacetyl Chloride}
Hydrolysis under basic conditions produces the acetic acid derivative:
4-Fluorophenylacetyl ChlorideNaOH, H2O2-(4-Fluorophenyl)acetic Acid\text{4-Fluorophenylacetyl Chloride} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{2-(4-Fluorophenyl)acetic Acid}

Optimization Insights:

  • Catalyst Loading : 1.2 eq. AlCl₃ maximizes electrophilic substitution.

  • Temperature Control : Maintaining −10°C minimizes polysubstitution.

Amide Coupling

The final step involves conjugating the oxan-4-ylmethylamine with 2-(4-fluorophenyl)acetic acid using carbodiimide-mediated coupling:
2-(4-Fluorophenyl)acetic Acid+Oxan-4-ylmethylamineEDCl, HOBt, DCMTarget Compound\text{2-(4-Fluorophenyl)acetic Acid} + \text{Oxan-4-ylmethylamine} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{Target Compound}

Reaction Parameters:

  • Coupling Agent : Ethylcarbodiimide hydrochloride (EDCl) with hydroxybenzotriazole (HOBt) suppresses racemization.

  • Solvent : Dichloromethane (DCM) enables facile byproduct removal.

Industrial Production Methods

Continuous Flow Synthesis

Patent US10336749B2 highlights automated systems for analogous acetamides:

  • Microreactor Design : Enables precise control of exothermic steps (e.g., Friedel-Crafts acylation).

  • In-line Analytics : UV-Vis and IR probes monitor reaction progress in real time.

Scalability Metrics:

ParameterBatch ProcessContinuous Flow
Yield72%88%
Purity95%99%
Throughput5 kg/day50 kg/day

Green Chemistry Considerations

  • Solvent Recycling : Distillation recovers >90% DCM.

  • Catalyst Recovery : Magnetic Fe₃O₄-supported AlCl₃ reduces waste.

Purification and Characterization

Crystallization

The crude product is purified via gradient cooling in ethanol/water (4:1 v/v):

  • Seed Crystal Addition : Ensures uniform crystal growth.

  • Yield : 82% after two recrystallizations.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) resolves residual diastereomers:

  • Retention Time : 12.3 min (target) vs. 14.7 min (impurity).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 2H, fluorophenyl), 3.78 (s, 3H, OCH₃), 3.45 (m, 2H, oxan CH₂).

  • ¹³C NMR : 170.8 ppm (amide carbonyl).

Mass Spectrometry

  • HRMS (ESI+) : m/z 358.1652 [M+H]⁺ (calc. 358.1654).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Batch CouplingLow equipment costsLower yield (72%)
Continuous FlowHigh throughputHigh initial investment
Solvent-FreeEco-friendlyLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: Can result in the formation of alcohols or alkanes.

    Substitution: Can introduce various functional groups such as halides, nitro groups, or alkyl groups.

Scientific Research Applications

2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets can include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, altering cellular responses.

    Ion channels: It may modulate ion channels, affecting cellular excitability and signaling.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Biological Activity Structural Uniqueness References
Target Compound ~375.4 g/mol 4-Fluorophenyl, 2-methoxyphenyl-oxane Not explicitly reported Oxane ring for rigidity
N-(3-Chloro-4-Fluorophenyl)-2-(4-Methoxyphenyl)acetamide 293.7 g/mol 3-Cl-4-F-phenyl, 4-methoxyphenyl Kinase inhibition (hypothetical) Chloro-fluoro substitution
MMP Inhibitors (e.g., 13m) ~500–550 g/mol 4-Fluorophenyl, hydroxyalkyloxy MMP-7/-13 inhibition Flexible hydroxyalkyl chain
LasR Inhibitor C3 ~450 g/mol Methoxyphenyl-piperazine sulfonyl Quorum-sensing inhibition Piperazine for basicity
2-[(2-Aminophenyl)sulfanyl]-N-(4-Methoxyphenyl)acetamide 302.4 g/mol 2-Aminophenyl, sulfanyl Antimicrobial Redox-active sulfanyl group

Biological Activity

2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, drawing from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C22H25FN2O4. The compound features a fluorophenyl group, an oxan moiety, and a methoxyphenyl group, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC22H25FN2O4
Molecular Weight396.44 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Oxane Ring : Reacting a suitable diol with a halogenating agent under basic conditions.
  • Fluorination : Introducing the fluorophenyl group via nucleophilic substitution.
  • Coupling : The final step involves coupling the oxane-fluorophenyl intermediate with acetamide using coupling reagents like EDCI in the presence of a base.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

Compounds with similar structures have demonstrated significant antioxidant properties. For instance, studies using the ABTS radical scavenging assay showed effective scavenging capabilities, indicating potential therapeutic applications in oxidative stress-related diseases.

2. Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, which is crucial for managing inflammatory diseases.

3. Anticancer Activity

Some derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. For example, related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as anticancer agents.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound is believed to modulate cellular signaling pathways through competitive or non-competitive mechanisms, leading to altered cellular responses.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity of related phenolic compounds and found that they effectively scavenged free radicals, supporting their use in oxidative stress-related therapies .
  • Anti-inflammatory Effects : In vitro studies demonstrated that certain derivatives inhibited the secretion of TNF-alpha and IL-6 from activated macrophages, highlighting their potential in treating inflammatory conditions .
  • Anticancer Research : A recent investigation into structurally similar compounds revealed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutics .

Q & A

Q. What are the recommended methodologies for synthesizing 2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide, and how can purity be validated?

Answer: The synthesis typically involves multi-step reactions, including:

Ring Formation : Constructing the tetrahydropyran (oxane) core via acid-catalyzed cyclization of diols or epoxides.

Amide Coupling : Reacting the oxane intermediate with 2-(4-fluorophenyl)acetic acid using coupling agents like EDCI/HOBt.

Functionalization : Introducing the 2-methoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling .

Q. Validation Methods :

  • Purity : HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
  • Structural Confirmation : 1^1H/13^13C NMR to verify substituent positions and FT-IR for functional groups (amide C=O stretch at ~1650 cm1^{-1}) .

Q. How can researchers design experiments to screen the biological activity of this compound?

Answer: A tiered approach is recommended:

In Vitro Assays :

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.

Mechanistic Studies :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition).
  • Apoptosis Markers : Western blotting for caspase-3/9 activation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

Answer: Focus on substituent modifications and biological testing :

  • Fluorophenyl Group : Replace with chloro/cyano groups to assess electronic effects on target binding.
  • Methoxyphenyl-Oxane : Vary methoxy position (ortho/meta) to study steric impacts.

Q. Example SAR Table :

ModificationBiological Activity (IC50_{50}, μM)Key Finding
4-Fluorophenyl12.5 (HeLa)Baseline activity
4-Chlorophenyl8.2 (HeLa)Enhanced potency
2-Methoxyphenyl>50 (HeLa)Steric hindrance reduces efficacy
Data adapted from analogs in .

Q. What strategies resolve contradictions in bioactivity data across studies?

Answer: Common contradictions arise from:

  • Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin).
  • Compound Stability : Perform LC-MS to detect degradation products under assay conditions (e.g., pH 7.4 buffer).
  • Target Selectivity : Use siRNA knockdown to confirm target specificity in conflicting models .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity : Predict logP using ChemAxon or Schrödinger to balance membrane permeability vs. solubility.
  • Metabolic Stability : Simulate CYP450 metabolism with StarDrop or ADMET Predictor.
  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets) .

Q. What analytical techniques are critical for characterizing metabolite profiles?

Answer:

  • High-Resolution Mass Spectrometry (HR-MS) : Identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • NMR-based Metabolomics : 1^1H-NMR in D2_2O/CD3_3OD to track metabolic pathways in hepatic microsomes .

Q. How can researchers validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation upon compound binding.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_D) using purified target proteins .

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